molecular formula C15H15F3N2O2 B12119425 Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12119425
M. Wt: 312.29 g/mol
InChI Key: LQZIYDVZFBAYQL-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . The specific conditions for synthesizing this compound may vary, but typically involve the use of reagents such as dimethylamine, trifluoromethylating agents, and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential as an antiproliferative agent in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or nucleic acids, altering their function and activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications. The presence of the dimethylamino group in this compound, for example, may confer unique electronic properties and binding interactions compared to its analogs.

Biological Activity

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3N2O2
  • Molecular Weight : Approximately 312.2870 g/mol
  • Structural Features :
    • Dimethylamino group at the 4th position
    • Trifluoromethyl group at the 8th position
    • Ethyl ester at the 3rd position

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : Its unique structure enhances binding affinity to target proteins, which can modulate biological pathways effectively .
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in influenza strains, by affecting the viral life cycle at multiple stages .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
AnticancerDemonstrates cytotoxic effects on various cancer cell lines
AntiviralInhibits influenza virus replication in vitro
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Anti-inflammatoryReduces inflammation markers in preclinical models

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell types. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antiviral Effects :
    • Research indicated that this compound showed a significant reduction in viral load in MDCK cells infected with H1N1 influenza virus. The EC50 value was determined to be approximately 16 µM, indicating its potential as an antiviral agent .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that the compound interacts favorably with target enzymes, leading to enhanced inhibition rates compared to similar quinoline derivatives. This suggests a promising avenue for drug development targeting specific diseases.

Structure-Activity Relationship (SAR)

The presence of both the dimethylamino and trifluoromethyl groups is crucial for enhancing the biological activity of this compound. Comparative studies with structurally similar compounds have shown that modifications at these positions can significantly alter their pharmacological profiles:

Compound Name Structural Features Biological Activity Comparison
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylateFluorine instead of trifluoromethylLower enzyme inhibition and cytotoxicity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateHydroxy group at the 4th positionEnhanced solubility but reduced binding affinity

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)10-8-19-12-9(13(10)20(2)3)6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3

InChI Key

LQZIYDVZFBAYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(F)(F)F

Origin of Product

United States

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